5-[2-(2-chlorophenoxy)ethyl]-2-(ethylsulfanyl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-[2-(2-CHLOROPHENOXY)ETHYL]-2-(ETHYLSULFANYL)-6-METHYL-4(3H)-PYRIMIDINONE is an organic compound with a complex structure that includes a pyrimidinone core, a chlorophenoxyethyl group, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-CHLOROPHENOXY)ETHYL]-2-(ETHYLSULFANYL)-6-METHYL-4(3H)-PYRIMIDINONE typically involves multiple steps, starting with the preparation of the pyrimidinone core. This can be achieved through the condensation of appropriate precursors under controlled conditions. The chlorophenoxyethyl group is introduced via nucleophilic substitution reactions, while the ethylsulfanyl group is added through thiolation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-CHLOROPHENOXY)ETHYL]-2-(ETHYLSULFANYL)-6-METHYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chlorophenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-[2-(2-CHLOROPHENOXY)ETHYL]-2-(ETHYLSULFANYL)-6-METHYL-4(3H)-PYRIMIDINONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 5-[2-(2-CHLOROPHENOXY)ETHYL]-2-(ETHYLSULFANYL)-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-Benzyl-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-hydroxy-4(3H)-pyrimidinone
Uniqueness
5-[2-(2-CHLOROPHENOXY)ETHYL]-2-(ETHYLSULFANYL)-6-METHYL-4(3H)-PYRIMIDINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17ClN2O2S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
5-[2-(2-chlorophenoxy)ethyl]-2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H17ClN2O2S/c1-3-21-15-17-10(2)11(14(19)18-15)8-9-20-13-7-5-4-6-12(13)16/h4-7H,3,8-9H2,1-2H3,(H,17,18,19) |
InChI Key |
ZQAFQFMLHDZHCL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)CCOC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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